Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate
Description
Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate is a bicyclic heterocyclic compound featuring a fused furo-pyridine scaffold and a tert-butyl carbamate group. This structure is commonly utilized as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its stereochemical configuration (trans) and bicyclic framework contribute to its rigidity, influencing binding affinity and metabolic stability in drug candidates .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-6-4-5-9-7-15-8-10(9)13/h9-10H,4-8H2,1-3H3/t9-,10-/m1/s1 |
InChI Key |
ZEZVDVZZYJPWTH-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]2[C@H]1COC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1COC2 |
Origin of Product |
United States |
Preparation Methods
Key Preparation Examples and Conditions
Detailed Experimental Procedure
Ammonolysis and Hydroxylation: The bicyclic precursor tert-butyl 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate is treated with aqueous ammonia under reflux conditions, facilitating ring-opening and introduction of amino and hydroxy groups on the pyrrolidine ring. This step is critical for generating the key amino-hydroxy intermediate.
Carbamate Protection: The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in dichloromethane at room temperature, typically for 4 hours. This protection stabilizes the amino functionality and yields the tert-butyl carbamate derivative, which is the target compound.
Workup and Purification: After reaction completion, the mixture is subjected to vacuum distillation to remove solvents, followed by aqueous washes and drying over anhydrous magnesium sulfate. The crude product is purified by column chromatography using a dichloromethane/methanol solvent system (95:5 ratio) to afford the pure compound.
Data Tables Summarizing Preparation
| Parameter | Value / Detail |
|---|---|
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.31 g/mol |
| CAS Number | 2940872-01-3 |
| Purity | 95% (typical commercial grade) |
| Solvent for Boc Protection | Dichloromethane |
| Boc Protection Time | 4 hours |
| Temperature during Boc Protection | Room temperature |
| Ammonia Treatment Temperature | 60°C |
| Ammonia Treatment Time | 15 hours |
| Yield (Overall) | 62% (two-step process) |
| Purification Method | Column chromatography (DCM:MeOH 95:5) |
Research Discoveries and Notes
The bicyclic intermediate plays a crucial role in the stereochemical outcome of the final product, ensuring the trans configuration in the hexahydro-furo-pyridine system.
The use of aqueous ammonia under reflux or elevated temperature conditions is effective for ring-opening and functionalization, providing high yields of amino-hydroxy intermediates.
The Boc protection step is a standard approach to stabilize amino groups in heterocyclic compounds, facilitating further synthetic manipulations or biological evaluations.
NMR data (1H NMR) consistently confirm the structural integrity and stereochemistry of the synthesized compound, with characteristic signals corresponding to the bicyclic framework and tert-butyl groups.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the ring system, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Bicyclic Carbamate Derivatives
(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (CAS 159991-07-8)
- Similarity : 0.83 (structural similarity score) .
- Key Differences : Replaces the furo[3,4-b]pyridine oxygen with a pyrrolidine nitrogen, altering hydrogen-bonding capacity and solubility.
- Molecular Weight : 226.32 g/mol (vs. higher MW for the target compound due to furo oxygen) .
- Applications : Used as a precursor in kinase inhibitor development.
tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate (CAS 186203-81-6)
Functionalized Pyrimido-Oxazine Derivatives
Compounds such as tert-butyl (exo)-3-(((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (11) and tert-butyl 4-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)piperidine-1-carboxylate (12) exhibit:
- Synthetic Yields : 45–76%, highlighting variability in reactivity due to steric hindrance from the tert-butyl group and bicyclic core .
- Functional Groups: Fluorophenyl and cyano substituents enhance dipole interactions and metabolic stability compared to the unsubstituted furo-pyridine core .
Table 1: Key Properties of Selected Analogues
Key Observations:
- Synthetic Efficiency : The tert-butyl carbamate group in the target compound and its analogues simplifies purification via crystallization, though yields vary significantly (e.g., 45% for Compound 11 vs. 76% for Compound 12) due to steric and electronic factors .
- Solubility: The furo[3,4-b]pyridine core likely reduces solubility in polar solvents compared to pyrrolo-pyridine derivatives, as oxygen atoms in the furan ring limit hydrogen-bond donor capacity .
Biological Activity
Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₂₁NO₃ and a molecular weight of approximately 227.30 g/mol. Its structure includes a fused bicyclic framework comprising both furo and pyridine moieties. This structural arrangement is crucial for its biological activity and interaction with various biological targets.
Research indicates that this compound acts primarily as a kinase inhibitor . Kinases play a vital role in cellular signaling pathways related to metabolism and cell growth. The compound's ability to modulate kinase activity suggests it may influence pathways associated with insulin signaling and glucose metabolism, making it a candidate for diabetes-related therapies.
Kinase Inhibition
The compound has shown promise in inhibiting specific protein kinases involved in glucose metabolism:
- Insulin Signaling Pathway : By modulating key kinases in this pathway, the compound may enhance insulin sensitivity and improve glucose uptake in cells.
- Metabolic Regulation : Its action on metabolic pathways could potentially aid in managing diabetes and its complications.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other biologically active compounds. Below is a comparison table highlighting some of these compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 1-Methylpyrrolidin-2-one | Lactam | Neuroactive properties; used in organic synthesis |
| 5-Hydroxyindoleacetic acid | Indole derivative | Metabolite of serotonin; involved in neurotransmission |
| 2-Aminothiazole | Thiazole | Exhibits antimicrobial activity; used in drug discovery |
The unique combination of furo and pyridine rings within the hexahydro framework of this compound may confer distinct biological activities compared to these compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Diabetes Management : A study highlighted its potential as a therapeutic agent for diabetes management by regulating glucose metabolism through kinase inhibition.
- In vitro Studies : Laboratory experiments have demonstrated its ability to significantly alter kinase activity associated with insulin signaling pathways.
- Comparative Efficacy : When tested alongside other kinase inhibitors, this compound exhibited comparable efficacy but with distinct mechanisms that warrant further investigation.
Q & A
Basic Questions
Q. What spectroscopic techniques are essential for characterizing tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate?
- Methodological Answer :
- 1H/13C NMR : Used to confirm the molecular framework. For example, tert-butyl groups typically show singlets at δ ~1.47 ppm (18H, as seen in related compounds) .
- Mass Spectrometry (ESI-MS/HRMS) : Validates molecular weight and fragmentation patterns. HRMS with APCI ionization (e.g., m/z 403.1550 [M+H+]) is critical for precision .
- 31P NMR : Useful if phosphonates or related derivatives are synthesized .
- Data Table :
| Technique | Key Observations (δ ppm or m/z) | Source |
|---|---|---|
| 1H NMR | 1.47 (s, 18H, tert-butyl) | |
| HRMS (APCI) | 403.1550 [M+H+] | |
| 31P NMR (if applicable) | Two rotamers observed |
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer :
- Stepwise Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups for amine protection. For example, dichloromethane (DCM) with DMAP and triethylamine (TEA) at 0–20°C facilitates esterification .
- Heterocyclic Ring Formation : Photoinduced deformylative phosphonylation or Pd-catalyzed cross-coupling (e.g., iodobenzene with spiro-piperidine derivatives) achieves high yields (up to 89%) .
Q. How is crystallographic data used to resolve molecular structure?
- Methodological Answer :
- SHELX Software : Refinement with SHELXL (e.g., for small-molecule X-ray diffraction) validates bond lengths, angles, and stereochemistry .
- High-Resolution Data : Essential for distinguishing conformational isomers in fused-ring systems .
Advanced Research Questions
Q. How can conflicting NMR data from dynamic rotational isomers be resolved?
- Methodological Answer :
- Variable Temperature (VT) NMR : Suppresses rotameric interconversion (e.g., observed in tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate, which exists as two rotamers at room temperature) .
- 2D NMR Techniques : COSY and NOESY correlations clarify spatial arrangements in complex bicyclic systems .
Q. What strategies optimize stereochemical outcomes in hexahydrofuropyridine synthesis?
- Methodological Answer :
- Chiral Catalysts : Asymmetric cycloetherification (e.g., using n-BuLi/THF at -78°C) controls stereocenters .
- Reaction Condition Tuning : Lower temperatures and inert atmospheres (Ar) minimize racemization .
- Data Table :
| Strategy | Example Conditions | Yield/Stereoselectivity | Source |
|---|---|---|---|
| Pd Catalysis | Iodobenzene, 6b, 89% yield | High diastereoselectivity | |
| Low-Temperature RX | -78°C in THF, Ar atmosphere | 95% yield |
Q. How do computational methods predict reactivity and stability?
- Methodological Answer :
- Quantum Chemistry Models : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites .
- QSPR/Neural Networks : Models like CC-DPS correlate substituent effects with Boc-group stability under acidic conditions .
Q. How to address contradictory yields in reported synthesis protocols?
- Methodological Answer :
- Critical Parameter Analysis : Compare catalysts (e.g., DMAP vs. Pd), solvents (DCM vs. THF), and purity of intermediates. For example, column chromatography (hexane/EtOAc gradients) improves yield from 42% to 95% .
- Byproduct Identification : Use LC-MS or TLC to detect side products during optimization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
